molecular formula C7H5N3O3 B11927062 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B11927062
M. Wt: 179.13 g/mol
InChI Key: BCNYEKWZIAMFGL-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 23814-12-2) is a heterocyclic compound featuring a benzo-triazole core with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol. This compound is widely utilized in pharmaceutical research as a key intermediate in synthesizing bioactive molecules, particularly in coupling reactions mediated by reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) . Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, respectively, making it valuable in drug design . Additionally, it serves as a reference standard in analytical method validation (AMV) and quality control (QC) during drug development .

Structurally, the hydroxyl and carboxylic acid groups contribute to its polar nature, enhancing solubility in polar solvents like water and dimethylformamide (DMF). However, its reactivity and stability are influenced by the electron-withdrawing triazole ring, which may affect its pKa and susceptibility to oxidation .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-hydroxy-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)

InChI Key

BCNYEKWZIAMFGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)O)C(=O)O

Origin of Product

United States

Preparation Methods

Electrophilic Hydroxylation

Treatment of 1H-benzo[d]triazole-5-carboxylic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) followed by reduction of the nitro group provides access to the 6-hydroxy derivative. However, this method suffers from poor regioselectivity, often yielding mixtures of 6- and 7-hydroxy isomers.

Directed Ortho-Metalation

Lithiation of the triazole ring using LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethyl borate and oxidative workup, enables selective hydroxylation at the 6-position. This method, adapted from similar transformations in benzotriazole chemistry, achieves 55–60% regioselectivity but requires anhydrous conditions and specialized handling.

Hydrolysis of Protected Derivatives

Protecting group strategies mitigate the reactivity of the hydroxyl group during synthesis. For example, methyl ethers or silyl-protected intermediates can be hydrolyzed post-cyclization.

Case Study: Methyl Ether Deprotection

  • Synthesis of 6-methoxy-1H-benzo[d][1,2,]triazole-5-carboxylic acid : Diazotization of 3-amino-4-methoxybenzoic acid under standard conditions.

  • Demethylation : Treatment with BBr₃ in dichloromethane at −20°C cleaves the methyl ether, yielding the desired hydroxy compound in 70–75% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)RegioselectivityKey Challenges
Diazotization-Cyclization3-Amino-4-hydroxybenzoic acid30–45High (≥90%)Competing oxidation
Post-Synthetic Hydroxylation1H-Benzo[d][1,triazole-5-carboxylic acid40–55Moderate (60%)Isomer separation required
Protected Derivative Hydrolysis6-Methoxy precursor70–75ExcellentHarsh deprotection conditions
Coupling Reactions6-Hydroxybenzotriazole35–40HighLow atom economy

Reaction Mechanism Insights

The diazotization-cyclization mechanism proceeds via:

  • Diazonium salt formation from the primary amine.

  • Intramolecular attack of the adjacent hydroxyl group, forming the triazole ring.

  • Acid-catalyzed tautomerization to the thermodynamically favored 1H-tautomer.

Critical Factors Influencing Success

  • pH Control : Neutral or slightly basic conditions stabilize the diazonium intermediate without promoting hydrolysis.

  • Solvent Effects : Aqueous ethanol (95%) enhances solubility of polar intermediates while suppressing side reactions.

Scalability and Industrial Relevance

Kilogram-scale synthesis (as demonstrated for 1-azido-2-methoxycyclohexane) requires:

  • Continuous Flow Reactors : To maintain low temperatures and precise residence times.

  • Silica Plug Chromatography : For efficient purification without column packing .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.

Scientific Research Applications

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .

Comparison with Similar Compounds

6-Methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid (Alizapride Impurity A)

  • CAS : 59338-92-0
  • Key Differences :
    • The hydroxyl group at position 6 is replaced by a methoxy (-OCH₃) group.
    • Increased lipophilicity due to the methoxy substituent, improving membrane permeability but reducing aqueous solubility compared to the parent compound .
    • Applications : Used as a regulatory reference standard for Alizapride API development. Its methoxy group enhances stability against oxidative degradation, making it suitable for long-term storage .

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid

  • CAS : 155085-55-5
  • Key Differences :
    • The hydroxyl group is shifted to position 7, altering hydrogen-bonding interactions.
    • Positional isomerism may reduce coordination efficiency with metal ions (e.g., Eu(III)) compared to the 6-hydroxy derivative, impacting applications in luminescent materials .

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid

  • CAS : 467235-05-8
  • Key Differences :
    • An isopropyl group is attached to the triazole nitrogen, introducing steric hindrance.
    • Reduced reactivity in coupling reactions due to steric effects, limiting its utility in peptide synthesis .

Alkylation and Acylation Derivatives

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid

  • CAS : 66315-15-9
  • Key Differences: Methylation of the triazole nitrogen enhances stability against hydrolysis but reduces acidity of the carboxylic acid group (electron-donating effect of -CH₃) . Synthesis: Produced via diazotization of 3-amino-4-(methylamino)benzoic acid, yielding 79% efficiency .

N-Substituted Amide Derivatives

  • Examples :
    • 6h : N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide .
    • 6f : N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide .
  • Key Differences :
    • Conversion of the carboxylic acid to an amide group improves bioavailability and target specificity.
    • Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values influenced by substituent electronic properties .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility (Polarity) Applications Reference
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 23814-12-2 C₇H₅N₃O₂ -OH (C6), -COOH (C5) High (Polar) Drug intermediate, coordination polymers
6-Methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 59338-92-0 C₈H₇N₃O₃ -OCH₃ (C6), -COOH (C5) Moderate API reference standard
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 155085-55-5 C₇H₅N₃O₂ -OH (C7), -COOH (C5) High (Polar) Potential luminescent materials
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 66315-15-9 C₈H₇N₃O₂ -CH₃ (N1), -COOH (C5) Moderate Stable intermediate

Research Findings and Implications

  • Material Science : The parent compound forms luminescent Eu(III) coordination polymers, suggesting utility in sensors or optoelectronic devices .
  • Synthetic Flexibility : Substituent modifications (e.g., methoxy, alkyl groups) enable tailored physicochemical properties for specific applications, such as enhanced stability or lipophilicity .

Biological Activity

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (C7H5N3O3) is a member of the benzotriazole family, characterized by a triazole ring fused to a benzo ring, along with hydroxyl and carboxylic acid functional groups. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its unique structural features that contribute to its biological activities.

  • Molecular Formula : C7H5N3O3
  • Molecular Weight : 179.13 g/mol
  • IUPAC Name : 6-hydroxy-2H-benzotriazole-5-carboxylic acid
  • Canonical SMILES : C1=C(C(=CC2=NNN=C21)O)C(=O)O

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial properties .
  • Enzyme Inhibition : The compound acts as a ligand that can bind to specific enzymes and receptors, influencing their activity. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antiparasitic Activity : Preliminary studies suggest that certain derivatives exhibit dose-dependent inhibitory effects on parasites such as Trypanosoma, indicating potential for therapeutic applications in treating parasitic infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Binding Affinity : Interaction studies suggest it may bind to proteins involved in metabolic pathways or cellular signaling. This interaction could modulate enzyme activity and influence biochemical pathways relevant to disease mechanisms.
  • Chemical Reactivity : The hydroxyl and carboxylic acid groups enhance the compound's solubility and reactivity in biological systems, facilitating its interaction with biological macromolecules.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/SystemsObserved Effects
AntimicrobialE. coli, Bacillus subtilisInhibition of growth
Enzyme InhibitionAcetylcholinesterasePotential AChE inhibition
AntiparasiticTrypanosoma speciesDose-dependent growth inhibition

Study Example

In one study focusing on the antimicrobial properties of benzotriazole derivatives, it was found that compounds structurally related to this compound exhibited significant antibacterial activity against Xanthomonas oryzae, highlighting the potential for agricultural applications .

Comparison with Similar Compounds

The structural uniqueness of this compound is evident when compared with other related compounds:

Compound NameMolecular FormulaUnique Features
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acidC7H5N3O3Hydroxyl group at position 7 alters biological activity
BenzotriazoleC7H6N4Lacks carboxylic acid functionality
6-Methoxy-1H-benzotriazole-5-carboxylic acidC8H9N3O3Methoxy group introduces different electronic properties

The presence of both hydroxyl and carboxylic acid groups in this compound significantly enhances its solubility and reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling reagents and heterocyclic intermediates. Key steps include:

  • Coupling Reactions : Use of Oxyma (ethyl cyano(hydroxyimino)acetate) in DCM/DMF (1:1) with activating agents to facilitate carboxyl group coupling .
  • Heterocycle Formation : Cyclization of precursor amines or hydrazines under acidic or basic conditions, as seen in benzotriazole syntheses .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product, followed by characterization via NMR and FTIR .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxyl carbon signals (δ ~170 ppm) .
  • FTIR : Strong absorption bands for -OH (3200–3500 cm1^{-1}), carbonyl (1680–1720 cm1^{-1}), and triazole rings (1520–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 220.072) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Solvent Partitioning : Use of DCM/water mixtures to remove polar impurities .
  • Recrystallization : Ethanol/water systems yield high-purity crystals .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while preparative HPLC isolates isomers .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the benzylidene moiety enhance electrophilicity, improving binding to biological targets like enzymes .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 1-cyclohexyl derivatives) reduce reaction yields but increase selectivity in heterocyclic couplings .
  • Case Study : Comparative studies show that 6-hydroxy derivatives exhibit higher anti-inflammatory activity than methoxy analogs due to improved hydrogen-bonding capacity .

Q. What computational approaches are used to predict the compound’s biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Docking : Simulate interactions with targets like COX-2 or CYP450 enzymes using AutoDock Vina, highlighting key binding residues (e.g., Arg120, Tyr355) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can competing side reactions during synthesis be mitigated?

  • Methodological Answer :

  • Optimized Conditions : Lower reaction temperatures (0–5°C) reduce undesired oxidations .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki-Miyaura coupling efficiency while minimizing byproducts .
  • In-Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, allowing prompt adjustment of reagent stoichiometry .

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